molecular formula C43H34Br2N2O4 B12450339 N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]

N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]

Cat. No.: B12450339
M. Wt: 802.5 g/mol
InChI Key: LKGWYHLTNLYYJM-UHFFFAOYSA-N
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Description

2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is a complex organic compound that features multiple aromatic rings and bromine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE typically involves multiple steps:

    Formation of 2-(2-BROMO-4-METHYLPHENOXY)ACETIC ACID: This can be achieved by reacting 2-bromo-4-methylphenol with chloroacetic acid under basic conditions.

    Amidation Reaction: The resulting 2-(2-BROMO-4-METHYLPHENOXY)ACETIC ACID is then reacted with 4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYLAMINE in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Use of automated reactors: to precisely control temperature and reaction time.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The aromatic rings can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Major Products

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Oxidation Reactions: Products may include quinones or other oxidized aromatic compounds.

    Reduction Reactions: Products may include reduced aromatic rings or dehalogenated compounds.

Scientific Research Applications

2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure.

    Materials Science: Possible applications in the development of organic semiconductors or light-emitting diodes (LEDs).

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-BROMO-4-METHYLPHENOXYACETIC ACID: A simpler analog that lacks the additional aromatic rings and amide linkages.

    4-NITROPHENYL (2-BROMO-4-METHYLPHENOXY)ACETATE: Another related compound with a nitrophenyl ester group.

Uniqueness

2-(2-BROMO-4-METHYLPHENOXY)-N-[4-(9-{4-[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]PHENYL}FLUOREN-9-YL)PHENYL]ACETAMIDE is unique due to its highly complex structure, which includes multiple aromatic rings, bromine substituents, and amide linkages

Properties

Molecular Formula

C43H34Br2N2O4

Molecular Weight

802.5 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-[4-[9-[4-[[2-(2-bromo-4-methylphenoxy)acetyl]amino]phenyl]fluoren-9-yl]phenyl]acetamide

InChI

InChI=1S/C43H34Br2N2O4/c1-27-11-21-39(37(44)23-27)50-25-41(48)46-31-17-13-29(14-18-31)43(35-9-5-3-7-33(35)34-8-4-6-10-36(34)43)30-15-19-32(20-16-30)47-42(49)26-51-40-22-12-28(2)24-38(40)45/h3-24H,25-26H2,1-2H3,(H,46,48)(H,47,49)

InChI Key

LKGWYHLTNLYYJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)NC(=O)COC7=C(C=C(C=C7)C)Br)Br

Origin of Product

United States

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